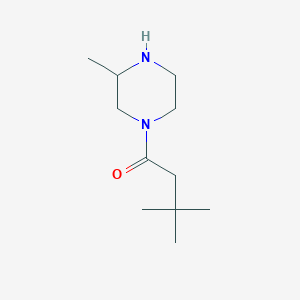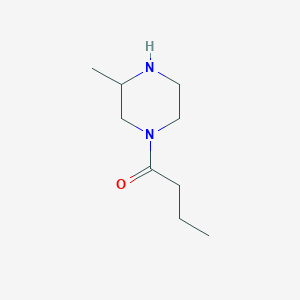
5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide, also known as 5-Br-3-(2-CA)BFC, is a novel benzofuran-based molecule with a wide range of potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and antioxidant properties. 5-Br-3-(2-CA)BFC is a widely studied molecule due to its unique structure and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide(2-CA)BFC is not yet fully understood. However, it is believed to act by inhibiting the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This inhibition results in increased levels of acetylcholine in the brain, which is thought to be beneficial in the treatment of Alzheimer’s disease and other neurological disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide(2-CA)BFC have been studied extensively in animal models. It has been found to possess anti-inflammatory, anti-cancer, anti-viral, and antioxidant properties. In addition, it has been found to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This inhibition results in increased levels of acetylcholine in the brain, which is thought to be beneficial in the treatment of Alzheimer’s disease and other neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide(2-CA)BFC in laboratory experiments include its high yield of product and relatively simple synthesis. In addition, its wide range of biological activities makes it a promising molecule for use in medicinal chemistry research. However, there are some limitations to its use. For example, its mechanism of action is not yet fully understood, and its effects on humans are not yet known.
Future Directions
There are a number of potential future directions for research on 5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide(2-CA)BFC. These include further research into its mechanism of action, its effects on humans, and the development of novel therapeutic applications. In addition, further research into its synthesis and potential uses in drug delivery systems could also be beneficial. Finally, further research into its potential toxicity and side effects is also necessary.
Synthesis Methods
5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide(2-CA)BFC can be synthesized using a variety of methods. The most common method involves the condensation of 2-chloroacetamide with 5-bromo-3-hydroxybenzofuran in the presence of a base such as potassium hydroxide. The reaction is typically carried out at room temperature in an inert atmosphere, such as nitrogen or argon. The reaction yields the desired product in high yields and is relatively simple to perform.
Scientific Research Applications
5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide(2-CA)BFC has been studied extensively in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-viral, and antioxidant properties. In addition, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter release. This property makes it a potential drug candidate for the treatment of Alzheimer’s disease and other neurological disorders.
properties
IUPAC Name |
5-bromo-3-[(2-chloroacetyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2O3/c12-5-1-2-7-6(3-5)9(15-8(16)4-13)10(18-7)11(14)17/h1-3H,4H2,(H2,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLLVOHZGOUVPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=C(O2)C(=O)N)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-(2-chloroacetamido)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-9-Methyl-6-oxo-6,7,8,9-tetrahydropyrido[3',2':4,5]pyrrolo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B6334473.png)

![(1R,2R,3R,5R)-Ethyl-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6334496.png)





![(2S)-2-Amino-3-{1H-pyrrolo[2,3-c]pyridin-3-yl}propanoic acid](/img/structure/B6334527.png)


